Bis-sulfone NHS Ester
Overview
Description
Bis-sulfone NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide. These reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . The reaction results in covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .
Mechanism of Action
Target of Action
The primary targets of Bis-sulfone NHS Ester are the cysteine sulfur atoms from a native disulfide . These targets are crucial as they play a significant role in the structural stability of proteins, particularly antibodies .
Mode of Action
This compound is a bis-alkylating labeling reagent . It undergoes bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . This interaction results in covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the rebridging of disulfide bonds in proteins . By selectively targeting cysteine sulfur atoms, it enables the conjugation of both thiols derived from the two cysteine residues of a reduced native disulfide bond . This process enhances the structural stability of the protein .
Result of Action
The result of this compound’s action is the enhanced structural stability of the protein . By rebridging the disulfide bond, it leaves the protein structurally intact . This is particularly important for antibodies, where maintaining structural integrity is crucial for their function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and reactivity can be affected by the solvent used, as it is soluble in various organic solvents . Additionally, temperature may also influence its efficacy and stability, as it is typically stored at -20°C .
Biochemical Analysis
Biochemical Properties
Bis-sulfone NHS Ester plays a crucial role in biochemical reactions due to its bis-alkylating properties. It selectively targets the cysteine sulfur atoms from native disulfide bonds, undergoing bis-alkylation to conjugate both thiols derived from the two cysteine residues . This reaction is particularly useful in the conjugation of interchain disulfide bonds of antibodies, resulting in covalent rebridging of the disulfide bond . The compound interacts with various enzymes, proteins, and other biomolecules, enhancing the structural stability of the protein by maintaining the integrity of the disulfide bonds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing the structure of proteins through the rebridging of disulfide bonds . This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism. By maintaining the structural integrity of proteins, this compound ensures proper cellular function and prevents the destabilization that could lead to cellular dysfunction .
Molecular Mechanism
The molecular mechanism of this compound involves its bis-alkylating properties, which allow it to selectively target cysteine sulfur atoms from native disulfide bonds . The compound undergoes bis-alkylation to conjugate both thiols derived from the two cysteine residues, resulting in covalent rebridging of the disulfide bond . This process enhances the structural stability of proteins by maintaining the integrity of the disulfide bonds, preventing their cleavage and subsequent destabilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound maintains its ability to stabilize proteins over extended periods, ensuring consistent cellular function . The degradation of the compound can lead to a decrease in its effectiveness, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes proteins without causing adverse effects . At higher doses, this compound can exhibit toxic effects, leading to cellular dysfunction and potential tissue damage . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing any potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to maintain the integrity of disulfide bonds . The compound’s bis-alkylating properties allow it to conjugate thiols derived from cysteine residues, ensuring the stability of proteins . This interaction can affect metabolic flux and metabolite levels, highlighting the importance of this compound in maintaining proper cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the proper localization and accumulation of the compound, allowing it to effectively stabilize proteins . The transport and distribution of this compound are crucial for its ability to maintain the structural integrity of proteins and ensure proper cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively stabilize proteins within the appropriate cellular context, maintaining the integrity of disulfide bonds and preventing cellular dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of a bis-sulfone compound with an NHS ester, resulting in the formation of the desired bis-sulfone NHS Ester . The reaction conditions often include the use of organic solvents such as DCM, DMF, DMSO, and THF, and the reactions are carried out at low temperatures to maintain the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound. The production process includes stringent quality control measures to achieve a high purity level (typically above 95%) and involves the use of advanced purification techniques such as HPLC .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone NHS Ester primarily undergoes bis-alkylation reactions, where it reacts with thiols derived from cysteine residues . It can also participate in nucleophilic substitution and addition reactions due to the presence of reactive sulfone groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents to break disulfide bonds and thiol-containing compounds to facilitate bis-alkylation . The reactions are typically carried out in organic solvents under mild conditions to preserve the integrity of the protein or molecule being modified .
Major Products Formed
The major products formed from reactions involving this compound are covalently modified proteins or molecules with rebridged disulfide bonds . These modifications are stable and maintain the structural integrity of the original molecule .
Scientific Research Applications
Bis-sulfone NHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a labeling reagent for the selective modification of cysteine residues in proteins.
Biology: Employed in the study of protein-protein interactions and the structural analysis of proteins.
Medicine: Utilized in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Applied in the production of modified proteins for various industrial applications.
Comparison with Similar Compounds
Bis-sulfone NHS Ester is unique in its ability to selectively modify cysteine residues and rebridge disulfide bonds without disrupting the overall structure of the protein . Similar compounds include:
Maleimide-based reagents: These also react with thiol groups but may not provide the same level of stability and selectivity as this compound.
Iodoacetamide-based reagents: These are used for thiol modification but can lead to non-specific reactions and less stable modifications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO9S2/c1-19-3-11-24(12-4-19)40(35,36)17-23(18-41(37,38)25-13-5-20(2)6-14-25)28(33)21-7-9-22(10-8-21)29(34)39-30-26(31)15-16-27(30)32/h3-14,23H,15-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRPBIATANVSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)ON4C(=O)CCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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